Cas no 23244-87-3 (Pyridine-2,4,5-triamine)

Pyridine-2,4,5-triamine is a heterocyclic organic compound featuring a pyridine core substituted with three amine groups at the 2, 4, and 5 positions. This structure imparts significant reactivity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its triamine functionality enables selective functionalization, facilitating the production of complex molecules such as bioactive compounds and coordination ligands. The compound’s stability under standard conditions and compatibility with various reaction conditions enhance its utility in multi-step synthetic routes. Pyridine-2,4,5-triamine is particularly valued for its role in constructing nitrogen-rich heterocycles, contributing to advancements in medicinal chemistry and material science applications.
Pyridine-2,4,5-triamine structure
Pyridine-2,4,5-triamine structure
商品名:Pyridine-2,4,5-triamine
CAS番号:23244-87-3
MF:C5H8N4
メガワット:124.1438
MDL:MFCD10697690
CID:52271
PubChem ID:21813897

Pyridine-2,4,5-triamine 化学的及び物理的性質

名前と識別子

    • Pyridine-2,4,5-triamine
    • 2,4,5-Triamino-pyridine
    • C5H8N4
    • 2,4,5-Triaminopyridin
    • 2,4,5-Triaminopyridine
    • 3,4,6-triaminopyridine
    • 2,4,5-Pyridinetriamine
    • CZIIDUIQNLSXOJ-UHFFFAOYSA-N
    • FCH881985
    • 1532AB
    • AB60253
    • AX8041481
    • ST2407548
    • A4904
    • 244T873
    • DS-2301
    • SCHEMBL2031613
    • AKOS006302730
    • H10391
    • 23244-87-3
    • AMY11005
    • CS-0045945
    • MFCD10697690
    • SY114464
    • FT-0649193
    • DTXSID50618331
    • AC-26688
    • DB-019801
    • MDL: MFCD10697690
    • インチ: 1S/C5H8N4/c6-3-1-5(8)9-2-4(3)7/h1-2H,7H2,(H4,6,8,9)
    • InChIKey: CZIIDUIQNLSXOJ-UHFFFAOYSA-N
    • ほほえんだ: N1C([H])=C(C(=C([H])C=1N([H])[H])N([H])[H])N([H])[H]

計算された属性

  • せいみつぶんしりょう: 124.074896g/mol
  • ひょうめんでんか: 0
  • XLogP3: -0.9
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 回転可能化学結合数: 0
  • どういたいしつりょう: 124.074896g/mol
  • 単一同位体質量: 124.074896g/mol
  • 水素結合トポロジー分子極性表面積: 91Ų
  • 重原子数: 9
  • 複雑さ: 95
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • 色と性状: No data available
  • 密度みつど: 1.4±0.1 g/cm3
  • ゆうかいてん: No data available
  • ふってん: 453.2±40.0 °C at 760 mmHg
  • フラッシュポイント: 258.5±14.5 °C
  • 屈折率: 1.766
  • PSA: 90.95000
  • LogP: 1.57180

Pyridine-2,4,5-triamine セキュリティ情報

Pyridine-2,4,5-triamine 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Pyridine-2,4,5-triamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
P999963-5mg
Pyridine-2,4,5-triamine
23244-87-3
5mg
$ 70.00 2022-06-03
eNovation Chemicals LLC
D953324-100mg
2,4,5-Pyridinetriamine
23244-87-3 95%
100mg
$175 2024-06-07
abcr
AB289047-250 mg
2,4,5-Triaminopyridine; .
23244-87-3
250 mg
€351.60 2023-07-20
Fluorochem
222329-1g
Pyridine-2,4,5-triamine
23244-87-3 95%
1g
£357.00 2022-03-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AX756-1g
Pyridine-2,4,5-triamine
23244-87-3 97%
1g
3547.0CNY 2021-08-03
Chemenu
CM170743-1g
Pyridine-2,4,5-triamine
23244-87-3 97%
1g
$402 2021-08-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AX756-100mg
Pyridine-2,4,5-triamine
23244-87-3 97%
100mg
858CNY 2021-05-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P843504-100mg
Pyridine-2,4,5-triamine
23244-87-3 97%
100mg
1,013.40 2021-05-17
Fluorochem
222329-5g
Pyridine-2,4,5-triamine
23244-87-3 95%
5g
£1066.00 2022-03-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1116585-250mg
Pyridine-2,4,5-triamine
23244-87-3 97%
250mg
¥2083.00 2023-11-21

Pyridine-2,4,5-triamine 関連文献

Pyridine-2,4,5-triamineに関する追加情報

Pyridine-2,4,5-Triamine: A Comprehensive Overview

Pyridine-2,4,5-triamine (CAS No. 23244-87-3) is a versatile and intriguing compound that has garnered significant attention in the fields of organic chemistry and materials science. This molecule is characterized by its unique structure, which consists of a pyridine ring substituted with three amino groups at positions 2, 4, and 5. The pyridine ring provides a rigid aromatic system, while the amino groups introduce nucleophilic and coordinating properties, making this compound highly functional for various applications.

Recent studies have highlighted the potential of pyridine-2,4,5-triamine as a building block for advanced materials. For instance, researchers have explored its use in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials exhibit exceptional porosity and stability, making them ideal candidates for gas storage, catalysis, and sensing applications. The ability of pyridine-2,4,5-triamine to act as a ligand in such systems is attributed to its ability to coordinate with metal ions through its nitrogen atoms.

In addition to its role in materials science, pyridine-2,4,5-triamine has also been investigated for its potential in drug design. The molecule's structure allows for the incorporation of bioactive moieties while maintaining structural integrity. Recent research has focused on its derivatives as potential inhibitors of enzymes involved in diseases such as cancer and neurodegenerative disorders. The amino groups on the pyridine ring can serve as sites for functionalization with pharmacophores or targeting ligands.

The synthesis of pyridine-2,4,5-triamine typically involves multi-step reactions that require precise control over reaction conditions. One common approach involves the sequential introduction of amino groups onto a pyridine derivative. Researchers have optimized these methods to achieve high yields and purity levels. For example, recent advancements in catalytic methods have enabled the selective substitution of hydrogen atoms on the pyridine ring with amino groups using transition metal catalysts.

Another area where pyridine-2,4,5-triamine has shown promise is in electrochemistry. Its ability to undergo redox reactions makes it a candidate for use in batteries and supercapacitors. Studies have demonstrated that derivatives of this compound can exhibit high capacitance and excellent cycling stability when used as electrode materials. The rigid aromatic structure of pyridine-2,4-diamin provides a stable platform for electron transfer processes.

Furthermore, the coordination properties of pyridine-2,4-diamin have been exploited in catalysis. By incorporating this compound into catalysts for organic transformations such as C-H activation or cross-coupling reactions researchers have observed enhanced activity and selectivity compared to traditional catalysts. The ability to tune the electronic properties of the compound through functionalization has opened new avenues for catalytic applications.

In summary pyridin - 2 4 5 triamin (CAS No 23244 -87 -3) is a multifaceted compound with diverse applications across various scientific disciplines From materials science to drug design this molecule continues to be a subject of intense research interest With ongoing advancements in synthetic methods and functionalization strategies the potential of pyrimidin - 2 4 6 trisamin seems virtually limitless As scientists uncover new ways to harness its unique properties this compound is poised to play an increasingly important role in both academic research and industrial applications

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Amadis Chemical Company Limited
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